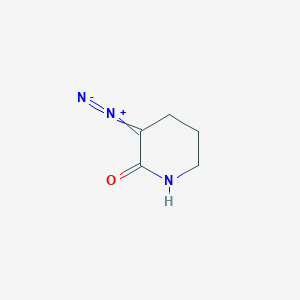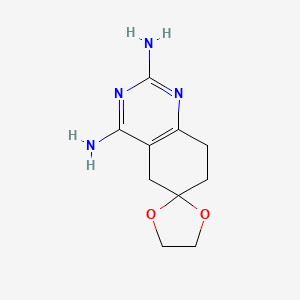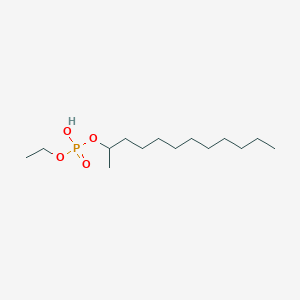
1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)hexahydro-1H-azepine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)hexahydro-1H-azepine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzodioxan moiety linked to an azepine ring, which contributes to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)hexahydro-1H-azepine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,4-benzodioxan-5-ol and hexahydro-1H-azepine.
Etherification: The 1,4-benzodioxan-5-ol is reacted with an appropriate alkylating agent to form 1-(2-(1,4-benzodioxan-5-yloxy)ethyl)hexahydro-1H-azepine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)hexahydro-1H-azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the benzodioxan moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)hexahydro-1H-azepine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)hexahydro-1H-azepine hydrochloride involves its interaction with specific molecular targets and pathways. The benzodioxan moiety is known to interact with various receptors and enzymes, modulating their activity. The azepine ring contributes to the compound’s ability to cross biological membranes and reach its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)-1-methylhexahydro-1H-azepinium iodide
- 1-(2-(4-(Chloromethyl)phenoxy)ethyl)hexahydro-1H-azepine hydrochloride
Uniqueness
1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)hexahydro-1H-azepine hydrochloride stands out due to its unique combination of the benzodioxan and azepine moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
2906-75-4 |
|---|---|
Formule moléculaire |
C16H24ClNO3 |
Poids moléculaire |
313.82 g/mol |
Nom IUPAC |
1-[2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl]azepan-1-ium;chloride |
InChI |
InChI=1S/C16H23NO3.ClH/c1-2-4-9-17(8-3-1)10-11-18-14-6-5-7-15-16(14)20-13-12-19-15;/h5-7H,1-4,8-13H2;1H |
Clé InChI |
QJEULQBVWVENJZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC[NH+](CC1)CCOC2=CC=CC3=C2OCCO3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3aS,4S,5S,6E,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B13728996.png)
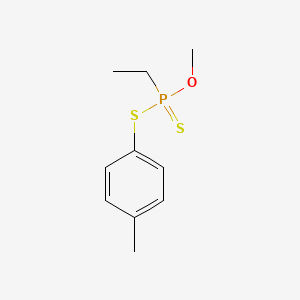

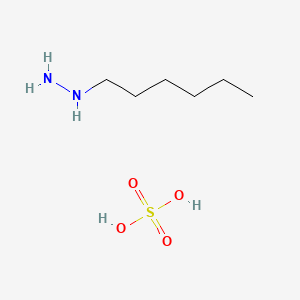
![4,5,6,7-Tetrahydro-5-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13729039.png)


